Desmethyl Erlotinib Carboxylate Acid, also known as OSI-420, is an active metabolite of Erlotinib, a prominent epidermal growth factor receptor tyrosine kinase inhibitor. Erlotinib is primarily utilized in treating non-small cell lung cancer and pancreatic cancer. Desmethyl Erlotinib retains the pharmacological activity of Erlotinib and plays a significant role in its therapeutic effects, particularly in enhancing the efficacy of cancer treatment by inhibiting the epidermal growth factor receptor.
Desmethyl Erlotinib is synthesized through the metabolic demethylation of Erlotinib. This process is facilitated by cytochrome P450 enzymes, specifically CYP3A4 and CYP1A2, which are crucial for the biotransformation of various drugs in the liver. The compound can also be produced through enzymatic or chemical methods on an industrial scale, ensuring high yield and purity.
Desmethyl Erlotinib belongs to the class of compounds known as tyrosine kinase inhibitors. It specifically targets the epidermal growth factor receptor, making it relevant in oncology for its role in inhibiting tumor growth and proliferation.
The synthesis of Desmethyl Erlotinib involves O-demethylation of Erlotinib. This reaction can be carried out using human liver microsomes or recombinant enzymes that contain cytochrome P450 enzymes. The process typically involves:
The O-demethylation reaction requires specific conditions, including:
Desmethyl Erlotinib has a complex molecular structure that can be represented by its chemical formula. The structure includes a pyrimidine ring with various substituents that contribute to its biological activity.
Desmethyl Erlotinib participates in various chemical reactions, primarily:
Common reagents used in these reactions include:
Desmethyl Erlotinib functions primarily as an inhibitor of the epidermal growth factor receptor tyrosine kinase. Its mechanism involves binding to the receptor, thereby preventing its activation and subsequent downstream signaling pathways that promote cell proliferation.
The inhibition of epidermal growth factor receptor activity leads to reduced tumor cell growth and survival. This mechanism is crucial for its effectiveness in cancer therapies, particularly against tumors that overexpress this receptor .
Desmethyl Erlotinib is characterized by:
Key chemical properties include:
Desmethyl Erlotinib has significant applications in biomedical research and clinical settings:
Erlotinib (trade name Tarceva®) is a quinazoline-derived small-molecule inhibitor that reversibly binds to the adenosine triphosphate (ATP) binding site of the epidermal growth factor receptor (EGFR) tyrosine kinase. This binding prevents EGFR autophosphorylation and subsequent activation of downstream signaling cascades (e.g., RAS-RAF-MAPK, PI3K-AKT), which are critical for tumor cell proliferation, survival, and metastasis [3] [10]. Clinically, erlotinib is approved for EGFR-mutant non-small cell lung cancer (NSCLC) and pancreatic cancer, where it demonstrates significant anti-tumor activity against tumors harboring exon 19 deletions or exon 21 (L858R) mutations [3] [10]. The drug’s chemical structure includes an ethynylphenyl group linked to a quinazoline core decorated with bis(2-methoxyethoxy) side chains, which facilitates optimal interactions with the EGFR kinase domain [9]. Its molecular formula is C~22~H~23~N~3~O~4~ (molecular weight: 393.44 g/mol), and it exhibits high protein binding (93–95%) primarily to albumin and alpha-1 acid glycoprotein [3] [10].
Table 1: Key Chemical Properties of Erlotinib and Primary Metabolites
Compound | Chemical Formula | Molecular Weight (g/mol) | Primary Modifications |
---|---|---|---|
Erlotinib | C~22~H~23~N~3~O~4~ | 393.44 | Parent compound |
Desmethyl Erlotinib (OSI-420) | C~21~H~21~N~3~O~4~ | 379.41 | O-demethylation |
Desmethyl Erlotinib Carboxylate Acid | Not fully characterized | ~423.41 (est.) | O-demethylation + carboxylation |
Erlotinib undergoes extensive hepatic metabolism primarily via cytochrome P450 (CYP) enzymes, generating several pharmacologically active and inactive metabolites. The dominant metabolic pathway is CYP3A4-mediated O-demethylation, producing the active metabolite Desmethyl Erlotinib (OSI-420) [1] [6] [7]. Minor contributions come from CYP1A2 and CYP1A1 [10]. OSI-420 retains significant EGFR inhibitory activity (comparable to erlotinib) and contributes substantially to erlotinib’s overall pharmacodynamic profile [1] [6]. Pharmacokinetic studies in Wistar rats reveal OSI-420 exhibits a half-life (t~1/2~) of 11.96 ± 2.01 hours and an AUC ratio (OSI-420:erlotinib) of ~0.2–0.3 in plasma, confirming its persistence in systemic circulation [1] [6] [7].
OSI-420 undergoes further biotransformation via phase II enzymes (e.g., UGTs) to form Desmethyl Erlotinib Carboxylate Acid, a water-soluble terminal metabolite eliminated primarily via biliary-fecal excretion (>90%) [3] [7]. Crucially, both erlotinib and OSI-420 are substrates/inhibitors of the organic anion transporting polypeptide OATP2B1 in vitro, though transporter effects on systemic exposure appear clinically insignificant in vivo [2] [7].
Table 2: Metabolic Pathways and Pharmacokinetic Parameters of Key Erlotinib Metabolites
Metabolite | Forming Enzyme(s) | Elimination t~1/2~ | EGFR IC~50~ (nM) | Elimination Route |
---|---|---|---|---|
Desmethyl Erlotinib (OSI-420) | CYP3A4 > CYP1A2 | 11.96 ± 2.01 h (rat) | Similar to erlotinib | Feces (>90%), urine (9%) |
Desmethyl Erlotinib Carboxylate Acid | UGTs (phase II) | Not characterized | Likely inactive | Biliary/fecal |
Desmethyl Erlotinib Carboxylate Acid represents a terminal detoxification product in the erlotinib metabolic cascade. Its formation involves carboxylation (likely via UGT-mediated reactions) of the O-desmethyl intermediate (OSI-420), which introduces a polar carboxylic acid group. This structural modification enhances water solubility, facilitating efficient renal and biliary elimination [1] [7]. While OSI-420 retains the alkyne group (–C≡CH) essential for click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition/CuAAC) [1] [6], the carboxylate derivative is presumed to lack significant kinase inhibitory activity due to steric hindrance or altered binding affinity.
The metabolite’s significance lies in two key areas:
Table 3: Functional Significance of Desmethyl Erlotinib Derivatives in Metabolism
Property | Desmethyl Erlotinib (OSI-420) | Desmethyl Erlotinib Carboxylate Acid |
---|---|---|
Biological Activity | Active (EGFR inhibition) | Presumed inactive |
Chemical Reactivity | Alkyne group (CuAAC-compatible) | Carboxylic acid (polar) |
Role in Clearance | Intermediate metabolite | Terminal excretion product |
Use in Research | Click chemistry probes | Marker for metabolic flux |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8